Bis(3-bromo-4-hydroxyphenyl)methanone

Description

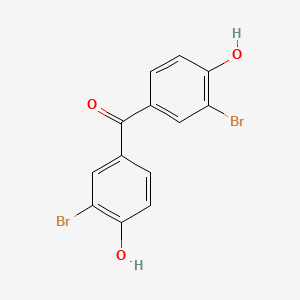

Bis(3-bromo-4-hydroxyphenyl)methanone is a halogenated benzophenone derivative characterized by two 3-bromo-4-hydroxyphenyl groups linked via a ketone bridge. Its molecular formula is C₁₃H₈Br₂O₃, with a molecular weight of 388.01 g/mol. The compound features bromine substituents at the meta positions and hydroxyl groups at the para positions on both aromatic rings, creating a symmetrical structure. This arrangement confers unique electronic and steric properties, making it relevant in organic synthesis, materials science, and medicinal chemistry. Its synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation under controlled conditions .

Properties

IUPAC Name |

bis(3-bromo-4-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O3/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASBDOJNAWKWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)O)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277851 | |

| Record name | bis(3-bromo-4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-21-2 | |

| Record name | NSC4517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(3-bromo-4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(3-bromo-4-hydroxyphenyl)methanone can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Employed in studies involving aromatic ketones and their reactivity.

Biology:

- Investigated for its potential antimicrobial properties.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.

Industry:

- Utilized in the production of UV light stabilizers and other specialty chemicals.

Mechanism of Action

The mechanism by which bis(3-bromo-4-hydroxyphenyl)methanone exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to its observed biological activities.

Comparison with Similar Compounds

Thermal Stability:

- This compound: Decomposes above 250°C, stabilized by intramolecular hydrogen bonding .

- Bis(2,5-difluoro-4-hydroxyphenyl)methanone: Higher decomposition temperature (~280°C) due to fluorine’s electron-withdrawing effect .

- Gem-diol analogs (e.g., di(1H-tetrazol-5-yl)methanone oxime): Lower stability (decomposition at ~247–289°C) despite extensive H-bonding .

Solubility:

- Fluorinated analogs show improved solubility in polar aprotic solvents .

Antimicrobial Activity:

- This compound: MIC values of 6.55–33.00 µg/mL against Salmonella enterica and E. coli .

- (2,5-Dibromo-4-methoxyphenyl)(phenyl)methanone: Lower activity (MIC = 69.3 µg/mL) due to reduced polarity .

- Fluorinated analogs : Primarily used in optoelectronics (e.g., OLED assistant dopants) rather than bioactivity .

Biological Activity

Introduction

Bis(3-bromo-4-hydroxyphenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with similar compounds. The information is synthesized from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features two brominated phenolic groups attached to a central carbonyl group. The presence of hydroxyl groups allows for hydrogen bonding, while the bromine atoms can engage in halogen bonding, enhancing the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 332.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- Halogen Bonding : Bromine atoms participate in halogen bonding, which can enhance binding affinity and specificity towards certain targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro assays demonstrated that it could inhibit the proliferation of several human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The observed IC values suggest significant cytotoxicity, indicating that the compound may induce apoptosis and cell cycle arrest through various signaling pathways .

Case Studies

-

Study on A549 Cells :

- Objective : To evaluate the cytotoxic effects on lung cancer cells.

- Findings : this compound resulted in an IC value of approximately 5 µM, demonstrating potent inhibition of cell proliferation and induction of apoptosis.

-

Comparison with Similar Compounds :

- In comparison to Bis(4-hydroxyphenyl)methanone, which lacks bromination, this compound showed enhanced reactivity and biological activity due to the presence of bromine.

Table 2: Comparative Cytotoxicity Data

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | A549 | 5 |

| Bis(4-hydroxyphenyl)methanone | A549 | 15 |

| Control | A549 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.